molecular formula C17H22N6O2 B12488500 N~4~-benzyl-N~2~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

N~4~-benzyl-N~2~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12488500
M. Wt: 342.4 g/mol
InChI Key: FTUIADNERCXPSH-UHFFFAOYSA-N
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Description

N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a benzyl group, a cyclohexyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of a suitable pyrimidine precursor with benzylamine and cyclohexylamine under controlled conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,5-dimethoxyphenyl)-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and cyclohexyl groups, along with the nitropyrimidine core, make it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-N-benzyl-2-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O2/c18-15-14(23(24)25)16(19-11-12-7-3-1-4-8-12)22-17(21-15)20-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H4,18,19,20,21,22)

InChI Key

FTUIADNERCXPSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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